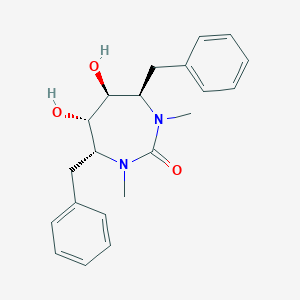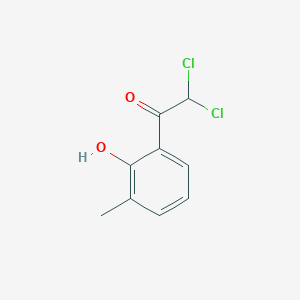
2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the 1970s and has since become one of the most commonly prescribed medications worldwide.
作用機序
Diclofenac works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By blocking the production of prostaglandins, 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone reduces pain and inflammation. It also has antioxidant properties and can scavenge free radicals, which can contribute to the development of inflammation.
生化学的および生理学的効果
Diclofenac has been shown to have a number of biochemical and physiological effects. It can reduce pain and inflammation, lower fever, and inhibit platelet aggregation. It can also induce apoptosis in cancer cells and has been shown to have anti-tumor effects in animal models. Diclofenac has been shown to have a low risk of gastrointestinal and cardiovascular side effects compared to other NSAIDs.
実験室実験の利点と制限
Diclofenac has a number of advantages for use in lab experiments. It is readily available and easy to use. It has a well-established mechanism of action and has been extensively studied in animal models and humans. However, there are also limitations to its use. Diclofenac can have variable effects depending on the dose and duration of treatment. It can also have off-target effects that may complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for the study of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone. One area of interest is the development of new formulations that can improve its bioavailability and reduce the risk of side effects. Another area of interest is the study of its effects on different cell types and in different disease models. Finally, there is a need for further research into the long-term effects of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone on human health.
合成法
The synthesis of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone involves the reaction of 2,3-dichloroaniline with 2-hydroxy-3-methylbenzoic acid in the presence of thionyl chloride and acetic anhydride. The resulting product is then treated with potassium hydroxide to obtain 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diclofenac is a selective inhibitor of COX-2, which is primarily responsible for inflammation and pain. It has also been shown to have antioxidant properties and can scavenge free radicals.
特性
CAS番号 |
145818-23-1 |
|---|---|
製品名 |
2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone |
分子式 |
C9H8Cl2O2 |
分子量 |
219.06 g/mol |
IUPAC名 |
2,2-dichloro-1-(2-hydroxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-2-4-6(7(5)12)8(13)9(10)11/h2-4,9,12H,1H3 |
InChIキー |
ICRCTXBCYNIDTM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)C(Cl)Cl)O |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)C(Cl)Cl)O |
同義語 |
Ethanone, 2,2-dichloro-1-(2-hydroxy-3-methylphenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
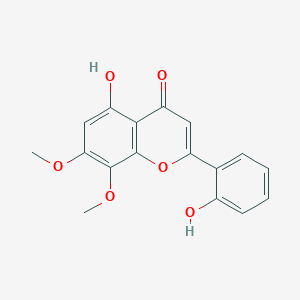
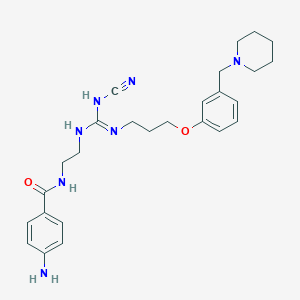
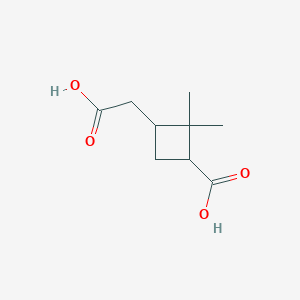
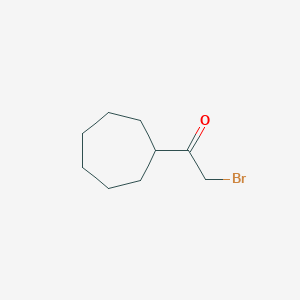
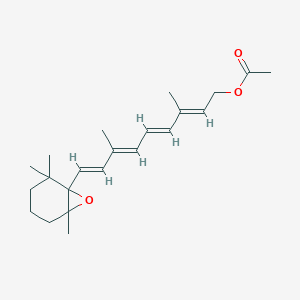
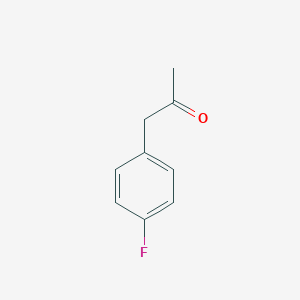
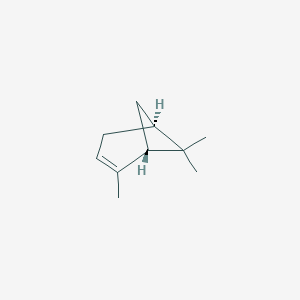
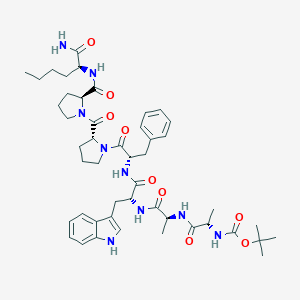
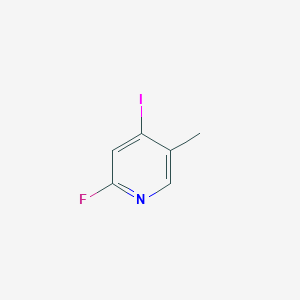
![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)
